molecular formula C27H25N4O3+ B1259460 3'-Demethylstaurosporinium(1+)

3'-Demethylstaurosporinium(1+)

Cat. No. B1259460
M. Wt: 453.5 g/mol
InChI Key: YFYYWLWHOINTHH-FCHZLITKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3'-demethylstaurosporinium(1+) is conjugate acid of 3'-demethylstaurosporine. It is a conjugate acid of a 3'-demethylstaurosporine.

Scientific Research Applications

Application in Synthesis of Fluorinated Compounds

3'-Demethylstaurosporinium(1+) is related to the field of synthesizing fluorinated compounds. For example, Cho et al. (2010) discussed the importance of trifluoromethyl groups in pharmaceutical and agrochemical compounds, highlighting their role in electron density attraction within molecular frameworks. This study emphasizes the significance of fluorinated groups in enhancing the properties of organic molecules, thereby increasing their applicability in various fields, including pharmaceuticals and agrochemicals (Cho et al., 2010).

Discovery of New Staurosporine Derivatives

Research by Schupp et al. (2002) identified new indolocarbazole alkaloids, including derivatives of staurosporines, from marine organisms. This discovery contributes to the understanding of staurosporine derivatives and their potential applications in scientific research (Schupp et al., 2002).

Cytotoxic Properties of Staurosporines

Reyes et al. (2008) isolated new indolocarbazole alkaloids from marine ascidians, demonstrating their strong cytotoxicity against human tumor cell lines. This highlights the potential of staurosporine derivatives, including 3'-Demethylstaurosporinium(1+), in cancer research (Reyes et al., 2008).

Role in Fluorescence Imaging

Calandrino et al. (2019) discussed the synthesis of boron trifluorosubphthalocyanine chloride and its strong fluorescence within breast tumor cells. This research indicates the relevance of fluorinated compounds, possibly including 3'-Demethylstaurosporinium(1+), in fluorescence imaging and cancer diagnostics (Calandrino et al., 2019).

Catalytic Enantioselective Reactions

Yang et al. (2014) highlighted the role of fluorine in pharmaceuticals and agrochemicals, emphasizing methods for introducing fluorine into small molecules. This research underscores the importance of fluorinated compounds, such as 3'-Demethylstaurosporinium(1+), in catalytic enantioselective reactions (Yang et al., 2014).

properties

Product Name

3'-Demethylstaurosporinium(1+)

Molecular Formula

C27H25N4O3+

Molecular Weight

453.5 g/mol

IUPAC Name

[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium

InChI

InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/p+1/t16-,19-,25-,27+/m1/s1

InChI Key

YFYYWLWHOINTHH-FCHZLITKSA-O

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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